N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide
Description
Chemical Identity and Structural Features
Molecular Composition and Structural Characteristics
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-chlorobenzamide is defined by its molecular formula C₂₀H₁₃ClN₂O₂ and molecular weight 348.79 g/mol . The compound’s structure comprises:
- Benzoxazole core : A fused aromatic ring system with oxygen and nitrogen heteroatoms.
- Phenyl linker : A central benzene ring connecting the benzoxazole moiety to the amide group.
- 3-Chlorobenzamide : A terminal aromatic ring substituted with a chlorine atom at the meta position, linked via an amide bond.
The SMILES notation O=C(NC1=CC=C(C2=NC3=CC=CC=C3O2)C=C1)C4=CC=CC(Cl)=C4 encapsulates the connectivity of these elements .
| Property | Value |
|---|---|
| CAS Number | 477503-74-5 |
| Molecular Formula | C₂₀H₁₃ClN₂O₂ |
| Molecular Weight | 348.79 g/mol |
| SMILES Code | O=C(NC1=CC=C(C2=NC3=CC=CC=C3O2)C=C1)C4=CC=CC(Cl)=C4 |
Key Structural Features
- Aromaticity : The benzoxazole ring exhibits conjugation, enhancing stability and planarity.
- Amide Linkage : The carbonyl group facilitates hydrogen bonding, crucial for enzyme inhibition.
- Electron-Withdrawing Chlorine : The meta-chloro substituent modulates electronic properties and reactivity.
Nomenclature and IUPAC Classification
The compound’s IUPAC name is derived systematically:
- Parent Chain : 3-Chlorobenzamide serves as the primary substituent.
- Substituents :
- A benzoxazole ring attached to the para position of the phenyl group.
- The benzoxazole’s 2-position is linked to the phenyl amide.
- Numbering : Prioritization follows IUPAC rules, with the amide group assigned the lowest possible locant.
| Component | Position | Functional Group |
|---|---|---|
| Benzoxazole | Para-position | Oxygen and nitrogen bridge |
| 3-Chlorobenzamide | Terminal | Amide with meta-chlorine |
Historical Development and Discovery Timeline
While the exact discovery date is not explicitly documented, the compound’s synthesis aligns with broader trends in benzoxazole-benzamide conjugate research . Key milestones include:
- Early 2000s : Emergence of benzoxazole derivatives as kinase inhibitors, driven by their planar structures and hydrogen-bonding capacity .
- 2010s : Systematic studies on benzoxazole-benzamide hybrids targeting VEGFR-2 and other oncogenic kinases .
- 2020s : Optimization of benzoxazole substituents (e.g., chloro groups) to enhance selectivity and bioavailability .
The compound’s design likely stems from structure-activity relationship (SAR) studies , where substituents like chlorine were introduced to improve binding affinity to ATP pockets in kinases .
Research Significance in Organic Chemistry
This compound holds prominence in medicinal chemistry due to its:
- Kinase Inhibitory Potential :
- Synthetic Versatility :
Comparative Analysis with Analogues
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-15-5-3-4-14(12-15)19(24)22-16-10-8-13(9-11-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMZLTUZULSNNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide typically involves the reaction of 2-aminophenol with 3-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzoxazole ring . The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.
Scientific Research Applications
Synthesis and Preparation Methods
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide typically involves several key steps:
- Formation of the Benzoxazole Core : The initial step often includes the reaction of 2-aminophenol with an appropriate aldehyde or acid chloride, facilitated by a catalyst such as a Lewis acid under reflux conditions.
- Chlorobenzamide Formation : The resulting benzoxazole intermediate is then reacted with 3-chlorobenzoyl chloride to yield the final product.
- Industrial Production Considerations : For large-scale synthesis, continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity while adhering to green chemistry principles.
Medicinal Chemistry
This compound has shown promise as an anticancer agent . Research indicates that it can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapies. Its mechanism of action involves binding to specific enzymes and receptors, leading to the modulation of their activity.
Biological Research
The compound is utilized in studies focusing on enzyme inhibition and receptor binding due to its structural characteristics that allow it to interact with molecular targets effectively. This interaction is crucial for understanding its potential therapeutic effects.
Industrial Applications
In addition to its medicinal uses, this compound is employed in developing new materials with specialized properties. This includes applications as optical brighteners and antifungal agents, showcasing its versatility beyond biological applications.
Case Studies and Research Findings
Several studies have highlighted the applications of this compound in various contexts:
- Anticancer Studies : A recent study demonstrated that this compound effectively induces apoptosis in breast cancer cells through targeted enzyme inhibition.
- Enzyme Inhibition Research : Investigations into its role as an enzyme inhibitor have shown promising results in modulating pathways involved in inflammation.
- Material Science Applications : Research into its use as an optical brightener has revealed its potential for enhancing the brightness of materials without compromising their integrity.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects . For example, it may inhibit the activity of protein tyrosine phosphatase-1B (PTP-1B), which is involved in the regulation of insulin signaling and glucose metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide with structurally analogous benzamide derivatives, focusing on synthesis, physicochemical properties, and biological relevance.
Structural Analogues and Physicochemical Properties
The table below highlights key differences in substituents, melting points, and synthesis routes:
Notes:
- *Compound 2d’s melting point is truncated in the source but aligns with high thermal stability typical of bis-benzimidazole derivatives .
- Substituents like chlorine, fluorine, and methoxy groups influence polarity and solubility, affecting pharmacokinetic properties.
Computational Insights
AutoDock Vina, a molecular docking tool, has been utilized to predict binding modes of similar compounds . For example:
- The benzoxazole ring in the target compound likely engages in hydrophobic interactions with MSN’s FERM domain.
- Methoxy or fluorine substituents (as in and ) may enhance hydrogen bonding but increase metabolic instability.
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article reviews the synthesis, biological mechanisms, and relevant case studies related to this compound.
The synthesis of this compound typically involves the reaction of 2-aminophenol with 3-chlorobenzoic acid. This reaction is often facilitated by dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), which help form the benzoxazole ring structure essential for its biological activity .
Chemical Characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 378.875 g/mol |
| LogP | 6.1215 |
| PSA | 73.72 Ų |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and proteins, which leads to its antimicrobial and anticancer effects. The compound exhibits:
- Antimicrobial Activity: Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity: Demonstrates efficacy against fungal pathogens such as Candida albicans.
- Anticancer Properties: Shows selective toxicity towards cancer cells while sparing normal cells .
Antimicrobial Activity
A study evaluated the antimicrobial potential of various benzoxazole derivatives, including this compound. The minimal inhibitory concentrations (MICs) were determined against several bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Bacillus subtilis | 15 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
The compound exhibited selective activity against Bacillus subtilis, indicating its potential as an antibiotic candidate .
Anticancer Activity
In vitro studies have demonstrated that this compound has cytotoxic effects on various cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 15 |
| HepG2 (liver cancer) | 18 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies .
Case Study: Antimicrobial Efficacy
In a recent study published in Molecules, researchers synthesized a series of benzoxazole derivatives and evaluated their antimicrobial properties. Among these derivatives, this compound was highlighted for its potent activity against resistant strains of bacteria, demonstrating the importance of structural modifications in enhancing biological activity .
Case Study: Anticancer Applications
Another study investigated the cytotoxic effects of various benzoxazole derivatives on cancer cell lines. The results indicated that this compound exhibited significant selectivity towards cancer cells over normal cells, suggesting its potential as a therapeutic agent in oncology .
Q & A
Q. What are the optimal synthetic routes for N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-chlorobenzamide, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via multi-step organic reactions. A representative approach involves:
- Step 1: Preparation of 4-(1,3-benzoxazol-2-yl)aniline via condensation of 2-aminophenol with 4-nitrobenzaldehyde, followed by reduction.
- Step 2: Amide coupling using 3-chlorobenzoyl chloride in tetrahydrofuran (THF) with DIPEA (N,N-diisopropylethylamine) as a base. Reaction optimization includes temperature control (0°C to 65°C) and stoichiometric ratios (1.2 equiv. acyl chloride to 1 equiv. amine) to minimize side products .
- Purification: Sonication with water and dichloromethane yields a solid precipitate, with purity confirmed by LCMS (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer: While direct data on the compound is limited, structural analogs with benzoxazole moieties show:
- Antiviral Potential: Patent EP 2021/082470 highlights benzoxazole derivatives as inhibitors of hepatitis B virus (HBV) replication, targeting viral capsid assembly .
- Protein Interaction Inhibition: Related compounds (e.g., FERM domain inhibitors) demonstrate activity in Alzheimer’s disease models by disrupting MSN-CD44 interactions .
Advanced Research Questions
Q. How can molecular docking studies predict the binding interactions of this compound with therapeutic targets?
Methodological Answer:
Q. How do structural modifications influence the compound’s bioactivity?
Methodological Answer:
- SAR Insights from Analogs:
- Experimental Design: Synthesize derivatives with systematic substitutions (e.g., Cl → Br, NO2) and test in dose-response assays .
Q. How should researchers address contradictions in biological assay data?
Methodological Answer:
- Case Example: Discrepancies in IC50 values may arise from assay conditions (e.g., cell line variability or serum interference).
- Resolution:
Q. What computational and experimental methods reconcile differences in binding affinity predictions?
Methodological Answer:
- Docking Limitations: AutoDock Vina may overestimate binding due to rigid receptor models .
- Complementary Approaches:
- Molecular Dynamics (MD): Simulate ligand-receptor flexibility over 100 ns trajectories.
- Isothermal Titration Calorimetry (ITC): Measure ΔH and Kd to validate computational ΔG values .
Q. How does this compound compare to its closest structural analogs?
Methodological Answer:
- Key Comparisons (from ):
| Compound | Structural Features | Bioactivity Differences |
|---|---|---|
| This compound | Chlorobenzamide + benzoxazole | Potent HBV inhibition (predicted) |
| N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chlorobenzamide | Benzimidazole instead of benzoxazole | Higher solubility, lower logP |
| 4-Nitrobenzamide analog | Nitro group at para position | Enhanced cytotoxicity in cancer models |
Q. What strategies improve the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability: Test degradation in buffers (pH 1–9) via HPLC. Benzoxazole rings are stable at neutral pH but hydrolyze under strong acids/bases .
- Prodrug Design: Introduce ester moieties to protect the amide bond, with enzymatic cleavage in target tissues .
Q. How can researchers elucidate the compound’s selective inhibition mechanisms?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
